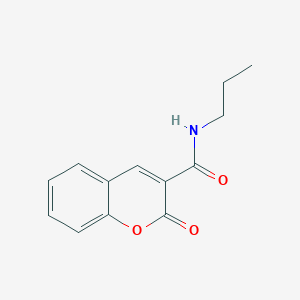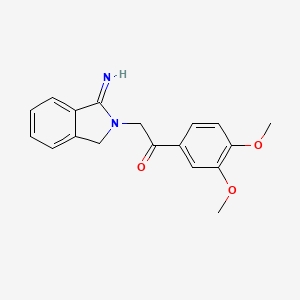![molecular formula C21H12Br2N2O B14951334 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine atoms and a phenanthroimidazole moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves a one-pot condensation reaction. The starting materials include 9,10-phenanthrenequinone, 3,5-dibromo-2-hydroxybenzaldehyde, and ammonium acetate. The reaction is carried out in an ethanolic solvent under reflux conditions in the presence of ceric ammonium nitrate as a catalyst . The reaction scheme can be summarized as follows:
- 9,10-phenanthrenequinone (1 mmol)
- 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol)
- Ammonium acetate (2.5 mmol)
- Ceric ammonium nitrate (0.1 mmol)
- Reflux in ethanol
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic and imidazole moieties can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can undergo further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenanthroimidazole moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its binding to biological targets. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- 5-(diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
- N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine
Uniqueness
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the phenanthroimidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C21H12Br2N2O |
|---|---|
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol |
InChI |
InChI=1S/C21H12Br2N2O/c22-16-9-11(10-17(23)20(16)26)21-24-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)19(18)25-21/h1-10,26H,(H,24,25) |
Clave InChI |
GEHVETORCWDUNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC(=C(C(=C5)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(octylsulfonyl)ethyl]hexadecanamide](/img/structure/B14951254.png)
![ethyl 2-(benzoylamino)-8-chloro-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B14951256.png)
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14951282.png)
methanone](/img/structure/B14951287.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

methanone](/img/structure/B14951307.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
